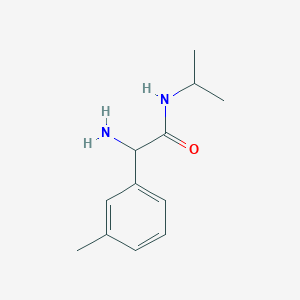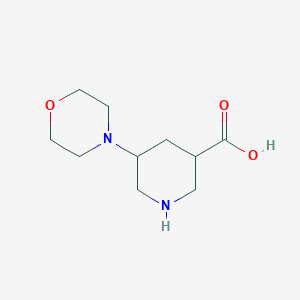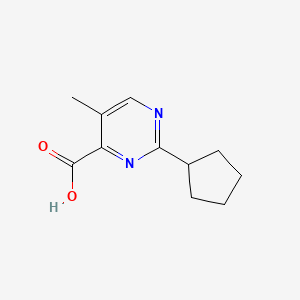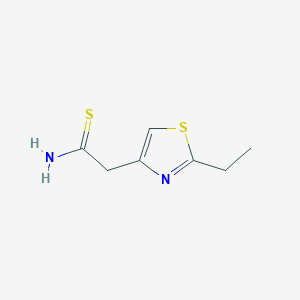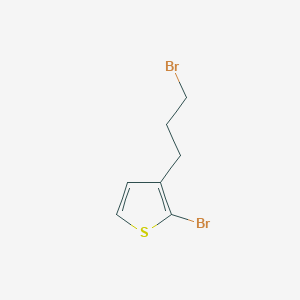
3-(1-Aminobutan-2-yl)oxan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminobutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxane ring and an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)oxan-3-ol can be achieved through various methods. One common approach involves the reduction of ®-3-aminobutanoic acid using sodium aluminum hydride. This method provides isolated yields ranging from 61-67% with purity ranging from 96-99% . Another method involves the enzymatic process, where 4-hydroxybutan-2-one is treated with a transaminase enzyme to produce enantiomerically pure ®-3-aminobutan-1-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as cost considerations.
化学反応の分析
Types of Reactions
3-(1-Aminobutan-2-yl)oxan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-one derivatives, while reduction may produce various alcohols.
科学的研究の応用
3-(1-Aminobutan-2-yl)oxan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(1-Aminobutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in the activity of these enzymes and receptors, ultimately affecting biological processes .
類似化合物との比較
Similar Compounds
- 3-(1-Aminobutan-2-yl)oxan-2-ol
- 3-(1-Aminobutan-2-yl)oxan-4-ol
- 3-(1-Aminobutan-2-yl)oxan-5-ol
Uniqueness
3-(1-Aminobutan-2-yl)oxan-3-ol is unique due to its specific structure, which includes an oxane ring and an amino group at the 1-position of the butan-2-yl chain. This structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
3-(1-aminobutan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8(6-10)9(11)4-3-5-12-7-9/h8,11H,2-7,10H2,1H3 |
InChIキー |
YLEPOZOCPJISMY-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C1(CCCOC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
